Calcium Green-5N AM

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

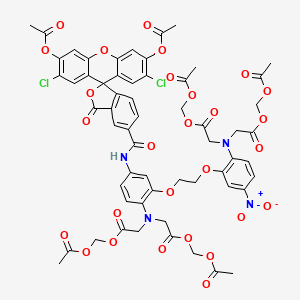

Molecular Formula |

C59H52Cl2N4O28 |

|---|---|

Molecular Weight |

1336.0 g/mol |

IUPAC Name |

acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-nitrophenoxy]ethoxy]-4-[(3',6'-diacetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]anilino]acetate |

InChI |

InChI=1S/C59H52Cl2N4O28/c1-30(66)82-26-86-53(72)22-63(23-54(73)87-27-83-31(2)67)45-11-8-37(16-51(45)80-13-14-81-52-17-38(65(78)79)9-12-46(52)64(24-55(74)88-28-84-32(3)68)25-56(75)89-29-85-33(4)69)62-57(76)36-7-10-40-39(15-36)58(77)93-59(40)41-18-43(60)49(90-34(5)70)20-47(41)92-48-21-50(91-35(6)71)44(61)19-42(48)59/h7-12,15-21H,13-14,22-29H2,1-6H3,(H,62,76) |

InChI Key |

VFSZBTFSVKUOIK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)C4(C5=CC(=C(C=C5OC6=CC(=C(C=C64)Cl)OC(=O)C)OC(=O)C)Cl)OC3=O)OCCOC7=C(C=CC(=C7)[N+](=O)[O-])N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Calcium Green-5N AM in Neuroscience: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Calcium Green-5N AM is a fluorescent indicator dye specifically designed for the detection of high-concentration intracellular calcium ([Ca²⁺]i), a critical second messenger in a multitude of neuronal processes. Its unique low affinity for Ca²⁺ makes it an invaluable tool for investigating cellular phenomena associated with large calcium transients, most notably glutamate-induced excitotoxicity, a key mechanism in a variety of neurological disorders. This guide provides an in-depth overview of this compound, its applications in neuroscience, detailed experimental protocols, and a comparison with other common calcium indicators.

Core Principles and Applications

This compound is an acetoxymethyl (AM) ester derivative of the Calcium Green-5N dye. The AM ester form renders the molecule lipophilic, allowing it to readily cross the plasma membrane of neurons. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now membrane-impermeant Calcium Green-5N dye in the cytoplasm. Upon binding to Ca²⁺, Calcium Green-5N exhibits a significant increase in fluorescence intensity, which can be measured using fluorescence microscopy or other fluorescence-based detection methods.

The primary application of this compound in neuroscience is the monitoring of substantial increases in intracellular calcium. Its low affinity for Ca²⁺ (dissociation constant, Kd ≈ 14 µM) prevents saturation at the high calcium concentrations that occur during pathological events such as excitotoxicity, unlike high-affinity indicators which would be fully saturated and thus unable to report further increases in [Ca²⁺]i.[1] This characteristic makes it particularly well-suited for studying:

-

Glutamate Excitotoxicity: A process where excessive stimulation of glutamate receptors leads to a massive influx of Ca²⁺, triggering a cascade of neurotoxic events.[2][3][4] Calcium Green-5N allows for the quantification of these large Ca²⁺ surges.[2]

-

Neuronal Injury and Death: Investigating the role of calcium overload in various models of neuronal damage.

-

High-Frequency Neuronal Firing: Monitoring calcium dynamics during intense neuronal activity.

Quantitative Data Summary

For researchers selecting a calcium indicator, a direct comparison of their key properties is essential. The following table summarizes the quantitative data for Calcium Green-5N and other commonly used green fluorescent calcium indicators.

| Indicator | Dissociation Constant (Kd) | Fluorescence Enhancement upon Ca²⁺ Binding | Excitation Wavelength (nm) | Emission Wavelength (nm) |

| Calcium Green-5N | ~14 µM | ~38-fold | ~506 | ~531 |

| Calcium Green-1 | ~190 nM | ~14-fold | ~506 | ~531 |

| Fluo-3 | ~390 nM | ~100-fold | ~506 | ~526 |

| Fluo-4 | ~345 nM | >100-fold | ~494 | ~516 |

| Oregon Green 488 BAPTA-1 | ~170 nM | ~14-fold | ~494 | ~523 |

| Cal-520 | ~320 nM | ~100-fold | ~492 | ~514 |

Experimental Protocols

Protocol 1: Loading of this compound into Cultured Neurons

This protocol provides a general guideline for loading this compound into primary neuronal cultures. Optimization may be required for different cell types and experimental conditions.

Materials:

-

This compound (dissolved in high-quality, anhydrous DMSO to a stock concentration of 1-5 mM)

-

Pluronic F-127 (20% w/v in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Cultured neurons on coverslips

Procedure:

-

Prepare Loading Solution:

-

On the day of the experiment, thaw the this compound stock solution and Pluronic F-127 solution to room temperature.

-

Prepare a loading solution with a final this compound concentration of 2-10 µM in HBSS. The optimal concentration should be determined empirically.

-

To aid in the dispersal of the AM ester in the aqueous buffer, first mix the required volume of the this compound stock solution with an equal volume of the 20% Pluronic F-127 solution. Vortex briefly.

-

Add this mixture to the pre-warmed HBSS and vortex again to ensure a homogenous solution.

-

-

Cell Loading:

-

Aspirate the culture medium from the coverslips containing the cultured neurons.

-

Wash the cells gently with pre-warmed HBSS.

-

Add the loading solution to the coverslips, ensuring the cells are completely covered.

-

Incubate the cells for 30-60 minutes at 37°C in the dark. The optimal incubation time may vary.

-

-

Washing and De-esterification:

-

After incubation, aspirate the loading solution and wash the cells three times with pre-warmed HBSS to remove excess dye.

-

Add fresh pre-warmed HBSS and incubate for a further 30 minutes at 37°C to allow for complete de-esterification of the dye by intracellular esterases.

-

-

Imaging:

-

The cells are now ready for calcium imaging experiments. Mount the coverslip onto an imaging chamber on a fluorescence microscope equipped with appropriate filters for Calcium Green-5N (Excitation/Emission: ~506 nm / ~531 nm).

-

Protocol 2: Induction and Measurement of Glutamate Excitotoxicity

This protocol describes how to induce glutamate excitotoxicity in cultured neurons loaded with this compound and measure the resulting changes in intracellular calcium.

Materials:

-

Cultured neurons loaded with this compound (from Protocol 1)

-

Glutamate stock solution (e.g., 100 mM in water)

-

Glycine stock solution (e.g., 10 mM in water)

-

Physiological salt solution (e.g., HBSS)

Procedure:

-

Baseline Imaging:

-

Place the imaging chamber with the loaded neurons on the microscope stage.

-

Acquire baseline fluorescence images for a few minutes to establish a stable resting calcium level.

-

-

Induction of Excitotoxicity:

-

Prepare a solution of glutamate and the co-agonist glycine in the physiological salt solution. A common starting concentration is 100 µM glutamate and 10 µM glycine.

-

Perfuse the cells with the glutamate-containing solution.

-

-

Data Acquisition:

-

Immediately begin acquiring fluorescence images at a desired frame rate. The large and sustained increase in fluorescence intensity corresponds to the rise in intracellular calcium.

-

Continue imaging for the duration of the glutamate exposure and during washout with glutamate-free solution to observe the dynamics of the calcium response.

-

-

Data Analysis:

-

Measure the mean fluorescence intensity of individual neurons over time.

-

Express the change in fluorescence as a ratio (F/F₀), where F is the fluorescence at a given time point and F₀ is the baseline fluorescence. This normalization corrects for variations in dye loading and cell thickness.

-

Visualizations

Signaling Pathway: Glutamate-Induced Excitotoxicity

The following diagram illustrates the key events in the signaling cascade of glutamate-induced excitotoxicity, leading to a massive influx of intracellular calcium.

Caption: Signaling pathway of glutamate-induced excitotoxicity.

Experimental Workflow: Calcium Imaging with this compound

This diagram outlines the general workflow for conducting a calcium imaging experiment using this compound to study neuronal responses.

Caption: General workflow for calcium imaging experiments.

References

- 1. Pictorial Review of Glutamate Excitotoxicity: Fundamental Concepts for Neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calcium green-5N, a novel fluorescent probe for monitoring high intracellular free Ca2+ concentrations associated with glutamate excitotoxicity in cultured rat brain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. Frontiers | Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study [frontiersin.org]

Calcium Green-5N AM: An In-depth Technical Guide to its Principle of Action

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent calcium indicator Calcium Green-5N AM, detailing its mechanism of action, key quantitative properties, and experimental protocols.

Core Principle of Action

This compound is a cell-permeant, low-affinity fluorescent indicator used to detect high concentrations of intracellular calcium ions (Ca²⁺). Its principle of action is a multi-step process that begins with its entry into the cell and culminates in a calcium-dependent increase in fluorescence.

The "AM" designation refers to acetoxymethyl esters. These lipophilic groups render the molecule capable of passively crossing the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM esters, converting the molecule into its cell-impermeant, active form, Calcium Green-5N.[1] This active form is then trapped within the cytosol.

The core of Calcium Green-5N's calcium sensitivity lies in its BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) chelating moiety. In its calcium-free state, the BAPTA portion of the molecule quenches the fluorescence of the fluorescein-based fluorophore through a process known as photoinduced electron transfer (PeT). Upon binding with Ca²⁺, a conformational change in the BAPTA chelator prevents this electron transfer, leading to a significant increase in the fluorescence quantum yield and, consequently, a brighter fluorescent signal.

Signaling Pathway and Mechanism

The following diagram illustrates the signaling pathway from the introduction of this compound to the detection of a calcium-dependent fluorescent signal.

Caption: Mechanism of this compound action.

Quantitative Data Summary

The following tables summarize the key quantitative properties of Calcium Green-5N and provide a comparison with other common green fluorescent calcium indicators.

Table 1: Physicochemical and Spectroscopic Properties of Calcium Green-5N

| Property | Value | Reference |

| Dissociation Constant (Kd) for Ca²⁺ | ~14 µM | [2][3] |

| Excitation Maximum (Ex) | ~506 nm | [3] |

| Emission Maximum (Em) | ~532 nm | [3] |

| Fluorescence Intensity Increase | ~38-fold | |

| Molecular Formula (AM Ester) | C₅₉H₅₂Cl₂N₄O₂₈ | |

| Molecular Weight (AM Ester) | 1335.96 g/mol |

Table 2: Comparison with Other Green Fluorescent Calcium Indicators

| Indicator | Kd (Ca²⁺) | Fluorescence Enhancement | Quantum Yield (Ca²⁺-bound) |

| Calcium Green-5N | ~14 µM | ~38-fold | Not explicitly found |

| Calcium Green-1 | ~190 nM | ~14-fold | ~0.75 |

| Fluo-3 | ~390 nM | ~100-fold | ~0.14 |

| Fluo-4 | ~345 nM | >100-fold | Not explicitly found |

| Oregon Green 488 BAPTA-1 | ~170 nM | ~14-fold | ~0.7 |

Experimental Protocols

A generalized protocol for loading adherent cells with this compound is provided below. Optimal conditions may vary depending on the cell type and experimental setup.

Reagent Preparation

-

This compound Stock Solution: Prepare a 1 to 5 mM stock solution in high-quality, anhydrous dimethyl sulfoxide (DMSO). Aliquot and store at -20°C, protected from light and moisture.

-

Loading Buffer: A common loading buffer is Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer, pH 7.2-7.4. For some cell lines, the addition of a non-ionic detergent such as Pluronic® F-127 (at a final concentration of 0.02-0.04%) can aid in the solubilization and cellular uptake of the AM ester. Probenecid (1-2.5 mM) can also be included to inhibit organic anion transporters, which may extrude the de-esterified dye.

Cell Loading Procedure

The following workflow diagram illustrates the general steps for cell loading and imaging.

Caption: Experimental workflow for this compound.

Detailed Steps:

-

Culture adherent cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).

-

Prepare the loading solution by diluting the this compound stock solution into the loading buffer to a final concentration of 1-10 µM.

-

Aspirate the culture medium from the cells and wash once with the loading buffer (without the dye).

-

Add the loading solution to the cells and incubate for 30-60 minutes at 37°C. The optimal time and temperature should be determined empirically.

-

After incubation, wash the cells two to three times with fresh, dye-free buffer to remove any extracellular indicator.

-

Add fresh imaging buffer to the cells.

-

Proceed with fluorescence imaging using appropriate filter sets for fluorescein (FITC).

Logical Relationships and Considerations

The successful use of this compound depends on several interconnected factors, as illustrated in the diagram below.

Caption: Logical relationships for successful this compound use.

Key Considerations:

-

Low Affinity: Due to its high Kd, Calcium Green-5N is best suited for measuring large and rapid increases in intracellular calcium, as it is less likely to become saturated compared to high-affinity indicators. It may not be sensitive enough for detecting small, subtle calcium transients.

-

AM Ester Hydrolysis: Incomplete hydrolysis of the AM esters can result in a high background signal and potential compartmentalization of the dye in organelles.

-

Phototoxicity and Photobleaching: As with all fluorescent dyes, it is important to minimize light exposure to reduce phototoxicity and photobleaching. Use the lowest possible excitation intensity and exposure time that provides an adequate signal-to-noise ratio.

-

pH Sensitivity: The fluorescence of fluorescein-based dyes can be sensitive to changes in pH. It is advisable to perform control experiments to ensure that observed fluorescence changes are due to calcium and not pH fluctuations.

References

Unveiling the Dynamics of High-Concentration Calcium Signaling: A Technical Guide to Calcium Green-5N AM

For Immediate Release

[City, State] – [Date] – In the intricate world of cellular signaling, calcium ions (Ca²⁺) act as ubiquitous second messengers, orchestrating a vast array of physiological processes. The ability to accurately measure fluctuations in intracellular Ca²⁺ concentrations is paramount for researchers in neuroscience, cell biology, and drug development. This technical guide provides an in-depth exploration of Calcium Green-5N AM, a low-affinity fluorescent indicator specifically designed for monitoring high-concentration Ca²⁺ dynamics. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital research tool.

Calcium Green-5N is a fluorescent dye that exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺. Its acetoxymethyl (AM) ester form allows for passive diffusion across the cell membrane, where intracellular esterases cleave the AM group, trapping the active indicator within the cell. The defining characteristic of Calcium Green-5N is its relatively low affinity for Ca²⁺, making it an ideal probe for studying cellular compartments or events associated with large and rapid changes in Ca²⁺ concentration, such as in the mitochondria or during excitotoxic events in neurons.

Quantitative Profile of Calcium Green-5N

The dissociation constant (Kd) is a critical parameter that defines the concentration of Ca²⁺ at which half of the indicator molecules are bound to the ion. For low-affinity indicators like Calcium Green-5N, this value is crucial for accurate quantitative measurements in high-calcium environments. It is important to note that the Kd can be influenced by experimental conditions such as temperature, pH, and ionic strength.

| Property | Value | Reference |

| Dissociation Constant (Kd) | ~14 µM | [cite:no_result_found_for: AAT Bioquest article on "The Eight Best Green Fluorescent Calcium Indicators"] |

| 4.29 ± 0.67 µM | [1] | |

| Fluorescence Enhancement upon Ca²⁺ Binding | ~38-fold | [cite:no_result_found_for: AAT Bioquest article on "The Eight Best Green Fluorescent Calcium Indicators"] |

| 14.7-fold | [1] | |

| Excitation Wavelength (Max) | ~506 nm | |

| Emission Wavelength (Max) | ~531 nm |

Experimental Protocol: In Vitro Determination of the Dissociation Constant (Kd)

Accurate determination of the Kd under specific experimental conditions is essential for quantitative Ca²⁺ measurements. The following protocol outlines a standard method for in vitro Kd determination using fluorescence spectroscopy and calcium-EGTA buffers.

Materials:

-

Calcium Green-5N, salt form

-

Calcium Calibration Buffer Kit (containing a "zero Ca²⁺" buffer with EGTA and a "high Ca²⁺" buffer with CaEGTA)

-

Spectrofluorometer

-

Cuvettes

-

Micropipettes

Procedure:

-

Prepare a stock solution of the Calcium Green-5N salt in a Ca²⁺-free buffer.

-

Create a series of calibration buffers with known free Ca²⁺ concentrations by mixing the "zero Ca²⁺" and "high Ca²⁺" buffers in varying ratios. The free Ca²⁺ concentration in each buffer can be calculated using specialized software or established formulas that account for the binding constant of EGTA for Ca²⁺ at the specific pH, temperature, and ionic strength of the buffer system.

-

Add a constant amount of the Calcium Green-5N stock solution to each calibration buffer to achieve a final indicator concentration in the low micromolar range.

-

Measure the fluorescence intensity (F) of the indicator in each calibration buffer using a spectrofluorometer set to the appropriate excitation and emission wavelengths for Calcium Green-5N.

-

Determine the minimum fluorescence (Fmin) by measuring the fluorescence intensity of the indicator in the "zero Ca²⁺" buffer (containing a high concentration of EGTA).

-

Determine the maximum fluorescence (Fmax) by measuring the fluorescence intensity in a buffer with a saturating concentration of Ca²⁺.

-

Calculate the Kd by fitting the fluorescence intensity data to the following equation: [Ca²⁺] = Kd * [(F - Fmin) / (Fmax - F)]

By plotting the free Ca²⁺ concentration against the ratio [(F - Fmin) / (Fmax - F)], the Kd can be determined from the slope of the resulting line.

References

A Technical Guide to Calcium Green-5N AM: Properties, Experimental Protocols, and Applications in High-Concentration Calcium Imaging

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the fluorescent calcium indicator Calcium Green-5N AM. It covers its core spectral and chemical properties, detailed experimental protocols for its use in cellular systems, and its application in studying signaling pathways involving high-amplitude calcium fluctuations, such as glutamate-induced excitotoxicity.

Core Properties of Calcium Green-5N

Calcium Green-5N is a low-affinity calcium indicator that is particularly well-suited for measuring high intracellular calcium concentrations. Its acetoxymethyl (AM) ester form allows for passive diffusion across the cell membrane, where intracellular esterases cleave the AM group, trapping the active, calcium-sensitive form of the dye within the cell.

Quantitative Data Summary

The following table summarizes the key quantitative properties of Calcium Green-5N. It is important to note that while Calcium Green-5N and Calcium Green-1 share similar spectral properties, their affinities for calcium differ significantly. Due to the limited availability of specific data for the 5N variant, some values are approximated from its higher-affinity counterpart, Calcium Green-1, and are noted accordingly.

| Property | Value | Notes |

| Excitation Wavelength (λex) | ~506 nm | Optimal excitation for fluorescence. |

| Emission Wavelength (λem) | ~531 nm | Peak fluorescence emission. |

| Dissociation Constant (Kd) for Ca²⁺ | ~14 µM[1] | This low affinity makes it suitable for measuring high Ca²⁺ concentrations.[1] |

| Fluorescence Enhancement upon Ca²⁺ Binding | ~14.7 to 38-fold[1][2] | Significant increase in fluorescence intensity upon binding to calcium. |

| Quantum Yield (Φ) | ~0.75 (for Calcium Green-1)[3] | A specific value for Calcium Green-5N is not readily available. This value for the spectrally similar Calcium Green-1 is provided as an estimate. |

| Molar Extinction Coefficient (ε) | Not readily available | - |

| Solubility | Soluble in DMSO | The AM ester form is typically dissolved in anhydrous DMSO to prepare a stock solution. |

| Storage | Store at -20°C, protect from light | Both the solid powder and DMSO stock solutions should be stored under these conditions. |

Experimental Protocols

The following protocols provide a general framework for using this compound to measure intracellular calcium concentrations. Optimization may be required for specific cell types and experimental conditions.

Preparation of this compound Stock Solution

-

Reconstitution: Prepare a stock solution of this compound in the range of 1 to 5 mM in anhydrous dimethyl sulfoxide (DMSO).

-

Storage: Aliquot the stock solution into single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Cell Loading with this compound

-

Cell Preparation: Plate cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips) and allow them to adhere.

-

Loading Buffer Preparation: Prepare a loading buffer, which is typically a physiological saline solution such as Hanks' Balanced Salt Solution (HBSS) or a similar buffer appropriate for your cells.

-

Dye Dilution: On the day of the experiment, dilute the this compound stock solution into the loading buffer to a final concentration typically ranging from 1 to 10 µM. To aid in the dispersion of the AM ester in the aqueous buffer, it is recommended to first mix the dye stock solution with an equal volume of Pluronic® F-127 (20% w/v in DMSO) before diluting in the loading buffer.

-

Cell Incubation: Remove the cell culture medium and replace it with the this compound loading solution.

-

Incubation Conditions: Incubate the cells for 30 to 60 minutes at 37°C. The optimal incubation time will vary depending on the cell type.

-

Washing: After incubation, wash the cells two to three times with fresh, warm loading buffer to remove any extracellular dye.

-

De-esterification: Incubate the cells for an additional 30 minutes in fresh buffer to allow for the complete de-esterification of the AM ester by intracellular esterases.

Calcium Imaging

-

Microscopy: Use a fluorescence microscope equipped with appropriate filters for fluorescein or GFP (e.g., excitation around 488 nm and emission around 525 nm).

-

Baseline Fluorescence: Before stimulating the cells, acquire a baseline fluorescence image to establish the resting intracellular calcium level.

-

Cell Stimulation: Apply the stimulus of interest to elicit a calcium response. For example, in studies of glutamate excitotoxicity, this would involve the application of glutamate.

-

Image Acquisition: Acquire a time-lapse series of images to capture the change in fluorescence intensity over time. The acquisition rate will depend on the kinetics of the expected calcium response.

Data Analysis

-

Region of Interest (ROI) Selection: Define regions of interest (ROIs) around individual cells or subcellular compartments.

-

Fluorescence Intensity Measurement: Measure the average fluorescence intensity within each ROI for each frame of the time-lapse series.

-

Background Subtraction: Subtract the background fluorescence from the ROI intensity measurements.

-

Normalization: Normalize the fluorescence change to the baseline fluorescence (F₀) to express the data as ΔF/F₀, where ΔF = F - F₀.

-

Calibration (Optional): For quantitative measurements of calcium concentration, an in situ calibration can be performed at the end of the experiment. This involves treating the cells with an ionophore (e.g., ionomycin) in the presence of known concentrations of calcium to determine the minimum (Fmin) and maximum (Fmax) fluorescence signals. The intracellular calcium concentration can then be calculated using the Grynkiewicz equation: [Ca²⁺] = Kd * [(F - Fmin) / (Fmax - F)].

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a key signaling pathway where Calcium Green-5N is applicable and a typical experimental workflow for its use.

Caption: Experimental workflow for intracellular calcium imaging using this compound.

Caption: Signaling pathway of glutamate-induced excitotoxicity and calcium influx.

References

- 1. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]

- 2. Calcium green-5N, a novel fluorescent probe for monitoring high intracellular free Ca2+ concentrations associated with glutamate excitotoxicity in cultured rat brain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

A Technical Guide to Calcium Green-5N AM: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Calcium Green-5N AM, a low-affinity fluorescent indicator for the quantitative measurement of high intracellular calcium concentrations. This document details its core properties, provides experimental protocols for its use, and illustrates key concepts through diagrams to support researchers in its effective application.

Core Properties of this compound

This compound is a cell-permeant acetoxymethyl (AM) ester of the calcium indicator Calcium Green-5N. The AM ester group renders the molecule lipophilic, allowing it to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now cell-impermeant Calcium Green-5N in the cytosol. Upon binding to Ca²⁺, Calcium Green-5N exhibits a significant increase in fluorescence intensity, with minimal wavelength shift. Its low affinity for calcium makes it particularly well-suited for measuring high calcium concentrations that would saturate high-affinity indicators.[1][2]

Quantitative Data Summary

| Property | Value | References |

| Molecular Weight | 1335.96 g/mol | [3][4] |

| CAS Number | 216699-33-1 | [3] |

| Excitation Wavelength (Ex) | ~506 nm | |

| Emission Wavelength (Em) | ~532 nm | |

| Dissociation Constant (Kd) for Ca²⁺ | ~14 µM | |

| Fluorescence Intensity Increase upon Ca²⁺ Binding | ~38-fold | |

| Solubility | Soluble in DMSO (e.g., 6.68 mg/mL or 5.00 mM) | |

| Storage | Store at -20°C, protect from light. |

Experimental Protocols

The following protocols provide a general framework for loading and imaging cells with this compound. Optimization may be required for specific cell types and experimental conditions.

Preparation of Stock and Working Solutions

a. This compound Stock Solution (1-5 mM in DMSO):

-

Bring the vial of this compound to room temperature before opening.

-

Prepare a stock solution of 1-5 mM in high-quality, anhydrous dimethyl sulfoxide (DMSO). For example, to make a 5 mM stock solution from 500 µg of the dye (MW = 1335.96), add approximately 74.8 µL of DMSO.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

b. Pluronic® F-127 Stock Solution (10-20% w/v in DMSO):

-

Pluronic® F-127 is a non-ionic surfactant used to aid the dispersion of the AM ester in aqueous media.

-

Prepare a 10-20% (w/v) stock solution in DMSO.

-

Store at room temperature.

c. Loading Buffer:

-

Use a physiological buffer appropriate for your cells, such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline. The buffer should be at a physiological pH (typically 7.2-7.4) and may be supplemented with glucose.

d. This compound Working Solution (2-10 µM):

-

On the day of the experiment, thaw an aliquot of the this compound stock solution.

-

For a final loading concentration of 5 µM, dilute the stock solution into the loading buffer.

-

To aid in dispersion, first mix the required volume of the this compound stock solution with an equal volume of the Pluronic® F-127 stock solution, and then dilute this mixture into the loading buffer. The final concentration of Pluronic® F-127 should be between 0.02% and 0.04%.

Cell Loading Protocol

-

Cell Culture: Plate cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips) and allow them to adhere and grow to the desired confluency.

-

Remove Growth Medium: Aspirate the growth medium from the cells.

-

Wash (Optional): Gently wash the cells once with the loading buffer.

-

Add Working Solution: Add the this compound working solution to the cells, ensuring the entire cell monolayer is covered.

-

Incubation: Incubate the cells at 37°C for 30-60 minutes. The optimal loading time may vary between cell types and should be determined empirically.

-

Wash: After incubation, wash the cells two to three times with fresh, warm loading buffer to remove excess dye.

-

De-esterification: Incubate the cells in fresh loading buffer for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.

-

Imaging: The cells are now ready for imaging. Maintain the cells in a physiological buffer during imaging.

Imaging Parameters

-

Excitation: Use an excitation wavelength of ~488 nm, which is compatible with the argon-ion laser line commonly found on confocal microscopes.

-

Emission: Collect the fluorescence emission at ~530 nm. A standard FITC filter set is generally suitable.

-

Data Acquisition: Acquire images at a temporal resolution appropriate for the biological process being studied. Be mindful of potential phototoxicity with excessive laser exposure.

Visualizations

Mechanism of this compound Action

References

Calcium Green-5N AM: A Technical Guide to a Low-Affinity Calcium Indicator

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the properties and applications of Calcium Green-5N AM, a fluorescent indicator designed for the measurement of high intracellular calcium concentrations. Its cell-permeant nature and low affinity for calcium make it a valuable tool for investigating cellular signaling events associated with substantial calcium fluxes.

Core Properties and Mechanism of Action

This compound is the acetoxymethyl (AM) ester form of the calcium indicator Calcium Green-5N. The AM ester modification renders the molecule lipophilic, allowing it to passively diffuse across the plasma membrane of living cells. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now cell-impermeant Calcium Green-5N indicator within the cytosol. This active form of the indicator exhibits a significant increase in fluorescence intensity upon binding to free calcium ions (Ca²⁺).

This mechanism of intracellular trapping is a common and effective strategy for loading a variety of fluorescent probes into live cells, enabling real-time measurements of dynamic cellular processes.

Quantitative Data Summary

The following tables summarize the key quantitative properties of Calcium Green-5N, providing a comparative overview for experimental design.

| Property | Value | Reference |

| Excitation Wavelength (Ex) | ~494 nm (range: 451-495 nm) | [1][2] |

| Emission Wavelength (Em) | ~521 nm (range: 496-570 nm) | [1][2] |

| Dissociation Constant (Kd) for Ca²⁺ | ~4.3 µM - 20 µM | [3] |

| Fluorescence Enhancement upon Ca²⁺ Binding | ~14.7-fold | |

| Affinity for Mg²⁺ | ~5 mM |

Experimental Protocols

Preparation of Stock and Working Solutions

a. Stock Solution Preparation:

-

Dissolve this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a stock concentration of 1 to 5 mM.

-

Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

b. Working Solution Preparation:

-

On the day of the experiment, thaw a single aliquot of the this compound stock solution.

-

Dilute the stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution [HBSS] or a HEPES-buffered saline) to a final working concentration of 1-5 µM.

-

To aid in the dispersion of the AM ester in the aqueous loading buffer, it is recommended to add a non-ionic detergent such as Pluronic® F-127 to the working solution at a final concentration of ~0.02%. This can be achieved by mixing the DMSO stock solution with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before dilution in the buffer.

Cell Loading Protocol for Adherent Cells (Microscopy)

-

Cell Culture: Plate cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips) and allow them to adhere overnight in a CO₂ incubator.

-

Aspirate Medium: Carefully remove the cell culture medium.

-

Wash: Gently wash the cells once with the physiological buffer used for preparing the working solution.

-

Loading: Add the this compound working solution to the cells, ensuring the entire cell monolayer is covered.

-

Incubation: Incubate the cells for 30 to 60 minutes at 37°C in a CO₂ incubator. The optimal loading time may vary depending on the cell type and should be determined empirically.

-

Wash: Remove the loading solution and wash the cells two to three times with fresh, warm physiological buffer to remove any extracellular dye.

-

De-esterification: Incubate the cells in fresh physiological buffer for an additional 30 minutes at 37°C to allow for complete de-esterification of the dye by intracellular esterases.

-

Imaging: The cells are now ready for fluorescence imaging to measure intracellular calcium dynamics.

Cell Loading Protocol for Suspension Cells (Flow Cytometry)

-

Cell Preparation: Centrifuge the cell suspension and resuspend the cell pellet in the physiological buffer at a concentration of 1-5 x 10⁶ cells/mL.

-

Loading: Add the this compound working solution to the cell suspension.

-

Incubation: Incubate the cells for 30 to 45 minutes at 37°C, with gentle agitation every 10-15 minutes to ensure uniform loading.

-

Wash: Pellet the cells by centrifugation and resuspend them in fresh, warm physiological buffer to remove extracellular dye. Repeat the wash step once.

-

De-esterification and Resuspension: Resuspend the final cell pellet in the physiological buffer at the desired concentration for flow cytometric analysis. Allow a 15-30 minute de-esterification period at room temperature or 37°C before analysis.

Mandatory Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calcium green-5N, a novel fluorescent probe for monitoring high intracellular free Ca2+ concentrations associated with glutamate excitotoxicity in cultured rat brain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Measuring High Intracellular Ca2+ Concentrations with Calcium Green-5N AM: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Calcium Green-5N AM, a low-affinity fluorescent indicator specifically suited for measuring high intracellular calcium (Ca2+) concentrations. This document details the probe's properties, experimental protocols, and its application in relevant signaling pathways, offering a valuable resource for researchers in cellular biology, neuroscience, and drug discovery.

Introduction to this compound

Calcium Green-5N is a visible light-excitable fluorescent dye designed to exhibit a significant increase in fluorescence intensity upon binding to Ca2+. Its acetoxymethyl (AM) ester form, this compound, is cell-permeant, allowing for straightforward loading into live cells. Once inside the cell, non-specific esterases cleave the AM group, trapping the active, Ca2+-sensitive form of the indicator in the cytoplasm.

A key feature of Calcium Green-5N is its relatively low affinity for Ca2+, making it an ideal tool for monitoring cellular events associated with large and rapid spikes in intracellular Ca2+, such as those observed during glutamate excitotoxicity in neurons or within subcellular compartments like mitochondria where Ca2+ levels are expected to be high.[1][2][3]

Core Properties and Quantitative Data

The utility of this compound in experimental settings is defined by its specific physicochemical and fluorescent properties. The following tables summarize the key quantitative data for this indicator.

Table 1: Spectral and Chemical Properties

| Property | Value | Reference(s) |

| Excitation Wavelength (Ex) | ~506 nm | [4][5] |

| Emission Wavelength (Em) | ~531-532 nm | |

| Dissociation Constant (Kd) for Ca2+ | ~4.29 µM - 14 µM | |

| Fluorescence Intensity Increase | ~14.7 to 38-fold | |

| Molecular Weight | 1335.96 g/mol | |

| Solvent for Stock Solution | Anhydrous DMSO |

Table 2: Storage and Handling

| Condition | Recommendation | Reference(s) |

| Solid Form | Store at -20°C, protected from light and moisture. | |

| DMSO Stock Solution | Aliquot and store at -20°C or -80°C, desiccated and protected from light. Stable for up to 6 months at -80°C. | |

| Aqueous Working Solutions | Prepare fresh on the day of the experiment. |

Mechanism of Action and Cellular Processing

The use of this compound relies on a multi-step process that begins with its passive diffusion across the plasma membrane and ends with the intracellular detection of Ca2+.

Mechanism of this compound loading and Ca2+ detection.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in cell-based assays.

Preparation of Stock and Loading Solutions

-

Prepare a 2 to 5 mM Stock Solution : Dissolve the this compound in high-quality, anhydrous DMSO. For example, to make a 5 mM stock solution from 50 µg of the dye (MW = 1335.96), add 7.48 µL of DMSO.

-

Storage of Stock Solution : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

-

Prepare Loading Buffer : The final loading concentration typically ranges from 1 to 5 µM. Dilute the DMSO stock solution into a physiologically compatible buffer, such as Hanks' Balanced Salt Solution (HBSS) or a similar buffer appropriate for your cell type.

-

Optional: To aid in the dispersion of the AM ester in the aqueous loading buffer, the nonionic detergent Pluronic® F-127 can be added to the diluted dye at a final concentration of 0.02-0.04%.

-

Cell Loading Protocol

-

Cell Culture : Plate cells on a suitable imaging substrate (e.g., glass-bottom dishes or microplates) and grow to the desired confluency.

-

Remove Culture Medium : Aspirate the culture medium from the cells.

-

Add Loading Buffer : Add the freshly prepared loading buffer containing this compound to the cells.

-

Incubation : Incubate the cells for 30-60 minutes at 37°C. The optimal time and temperature may need to be determined empirically for each cell type.

-

Wash : Remove the loading buffer and wash the cells 2-3 times with fresh, warm buffer to remove any extracellular dye.

-

De-esterification : Incubate the cells in fresh buffer for an additional 30 minutes at 37°C to allow for complete hydrolysis of the AM ester by intracellular esterases.

-

Measurement : The cells are now ready for fluorescence measurement.

Experimental workflow for cell loading with this compound.

Fluorescence Measurement

Fluorescence can be measured using various instruments, including:

-

Fluorescence Microscope : For single-cell imaging and qualitative or semi-quantitative analysis of Ca2+ dynamics.

-

Fluorescence Plate Reader : For high-throughput screening and quantitative analysis of Ca2+ responses in a cell population.

-

Flow Cytometer : For analyzing Ca2+ levels in individual cells within a large, heterogeneous population.

When setting up the measurement, use an excitation source and emission filter set appropriate for the spectral properties of Calcium Green-5N (Ex ~506 nm, Em ~532 nm), similar to those used for FITC or GFP.

Application in a High Ca2+ Signaling Pathway: Glutamate Excitotoxicity

A prime application for Calcium Green-5N is the study of neuronal glutamate excitotoxicity, a pathological process implicated in stroke and neurodegenerative diseases. This process is characterized by excessive stimulation of glutamate receptors, leading to a massive and sustained influx of Ca2+, which in turn activates downstream cell death pathways.

Signaling pathway of glutamate-induced excitotoxicity.

In this context, the low Ca2+ affinity of Calcium Green-5N allows for the accurate measurement of the micromolar concentrations of intracellular free Ca2+ that are reached during excitotoxic events, which would saturate higher-affinity indicators.

Conclusion

This compound is a powerful tool for the investigation of cellular processes involving high concentrations of intracellular Ca2+. Its low affinity for Ca2+ and straightforward loading protocol make it particularly valuable for studies in neuroscience, mitochondrial function, and other areas where large Ca2+ transients are of interest. By following the detailed protocols and understanding the principles outlined in this guide, researchers can effectively employ this indicator to gain deeper insights into the complex roles of calcium signaling in health and disease.

References

- 1. Calcium green-5N, a novel fluorescent probe for monitoring high intracellular free Ca2+ concentrations associated with glutamate excitotoxicity in cultured rat brain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. static.igem.org [static.igem.org]

- 3. Analyses of Mitochondrial Calcium Influx in Isolated Mitochondria and Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]

- 5. CALCIUM GREEN(TM)-5N, AM 10 X 50 UG - 佑研匠簇网上商城 [ulab360.com]

A Technical Guide to Low-Affinity Calcium Indicators for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Cytosol: Measuring High Concentration Calcium Dynamics

Calcium ions (Ca²⁺) are fundamental second messengers, orchestrating a vast array of cellular processes, from neurotransmission to apoptosis.[1] For decades, high-affinity fluorescent indicators have been instrumental in visualizing the subtle fluctuations of cytosolic Ca²⁺, which typically rests at a concentration of around 100 nM. However, these tools quickly become saturated in environments with high Ca²⁺ concentrations, rendering them ineffective for measuring the larger Ca²⁺ transients that occur within specific organelles or during significant influx events.[1]

Low-affinity calcium indicators are specifically engineered to overcome this limitation. With dissociation constants (Kd) in the micromolar (µM) to millimolar (mM) range, these probes are ideally suited for quantifying Ca²⁺ levels in subcellular compartments like the endoplasmic reticulum (ER) and mitochondria, where concentrations can be orders of magnitude higher than in the cytosol.[1][2] They are also invaluable for studying phenomena characterized by large, rapid Ca²⁺ influxes, such as excitotoxicity in neurons and synaptic transmission.[3] This guide provides a comprehensive overview of commonly used low-affinity calcium indicators, detailed experimental protocols, and their application in key signaling pathways.

Quantitative Comparison of Low-Affinity Calcium Indicators

The selection of an appropriate low-affinity indicator is contingent on several key parameters, including its dissociation constant (Kd), spectral properties, and ion selectivity. The following tables summarize the quantitative data for a selection of widely used chemical and genetically encoded low-affinity Ca²⁺ indicators. It is important to note that values such as Kd can be influenced by the experimental environment, including pH, temperature, and ionic strength.

Table 1: Chemical Low-Affinity Calcium Indicators

| Indicator | Type | Kd (µM) | Excitation (nm) | Emission (nm) | Key Characteristics |

| Fluo-3FF | Single Wavelength | 42 | ~494 | ~516 | Essentially non-fluorescent without Ca²⁺, strong fluorescence enhancement. |

| Fluo-4FF | Single Wavelength | 9.7 | 494 | 516 | A lower affinity analog of Fluo-4. |

| Fluo-5N | Single Wavelength | 90 | 494 | 516 | Over 100-fold fluorescence increase; ideal for 1 µM to 1 mM Ca²⁺ range. |

| Mag-Fura-2 | Ratiometric | ~20-25 | 329/369 | ~511 | Also sensitive to Mg²⁺ (Kd ~1.9-2 mM). |

| Fura-2FF | Ratiometric | 6 | ~340/380 | ~510 | Low affinity derivative of Fura-2 with high selectivity over Mg²⁺ (>10 mM). |

| BTC | Ratiometric | ~7-26 | 400/485 | ~510-525 | Low sensitivity to Mg²⁺; can be prone to photodamage. |

| Rhod-5N | Single Wavelength | 19 | ~552 | ~581 | Low-affinity derivative of Rhod-2. |

| Rhod-FF | Single Wavelength | 320 | ~552 | ~581 | Very low affinity Rhodamine-based indicator. |

| X-rhod-5F | Single Wavelength | 1.6 | ~580 | ~600 | Red-shifted low-affinity indicator. |

| X-rhod-FF | Single Wavelength | 17 | ~580 | ~600 | Red-shifted low-affinity indicator. |

Table 2: Genetically Encoded Low-Affinity Calcium Indicators (GECIs)

| Indicator Family | Type | Kd (µM) | Excitation (nm) | Emission (nm) | Key Characteristics |

| TN-Series (Troponin C-based) | FRET | 0.47 - 29 | ~433 (CFP) | ~475 (CFP) / ~525 (YFP) | Less likely to interact with endogenous signaling pathways compared to calmodulin-based GECIs. |

| Low-Affinity GCaMPs | Single FP | Variable | ~488 | ~510 | Engineered variants of GCaMP with reduced Ca²⁺ affinity for specific applications. |

| R-CEPIA1er | Single FP | ~670 | ~560 | ~610 | Red fluorescent indicator targeted to the ER. |

Experimental Protocols

Accurate and reproducible data acquisition requires meticulous attention to experimental procedures. Below are detailed protocols for the use of both chemical and genetically encoded low-affinity calcium indicators.

Protocol 1: Loading Cells with Chemical Indicators (AM Esters)

This protocol describes the general procedure for loading cells with the cell-permeant acetoxymethyl (AM) ester form of low-affinity calcium indicators.

Materials:

-

Cells of interest cultured on an appropriate imaging substrate (e.g., coverslips, glass-bottom dishes).

-

Low-affinity calcium indicator AM ester (e.g., Fluo-5N, AM).

-

Anhydrous dimethyl sulfoxide (DMSO).

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

-

Pluronic F-127 (optional, to aid in dye solubilization).

-

Probenecid (optional, to inhibit dye extrusion by organic anion transporters).

Procedure:

-

Prepare Stock Solution: Dissolve the indicator's AM ester in anhydrous DMSO to a concentration of 1-5 mM. Store desiccated and protected from light at -20°C.

-

Prepare Loading Solution: On the day of the experiment, dilute the DMSO stock solution into a physiological buffer to a final concentration of 1-10 µM.

-

Optional: To aid dispersion, mix the DMSO stock with an equal volume of 20% (w/v) Pluronic F-127 in DMSO before dilution into the buffer (final Pluronic concentration ~0.02%).

-

Optional: If dye leakage is an issue for your cell type, add probenecid (typically 0.5-1 mM) to the loading solution.

-

-

Cell Loading: Replace the culture medium with the loading solution and incubate the cells for 15-90 minutes at room temperature or 37°C, protected from light. Optimal loading time and temperature should be determined empirically for each cell type.

-

Wash: Remove the loading solution and wash the cells 2-3 times with fresh physiological buffer to remove extracellular dye.

-

De-esterification: Incubate the cells for an additional 30 minutes in the buffer to allow for complete hydrolysis of the AM ester by intracellular esterases, which traps the active indicator inside the cells.

-

Imaging: The cells are now ready for fluorescence imaging.

Protocol 2: In Vitro Calibration of Low-Affinity Indicators

This protocol outlines the steps for determining the dissociation constant (Kd) of a low-affinity calcium indicator in vitro using a fluorometer or fluorescence plate reader.

Materials:

-

Low-affinity calcium indicator (salt form).

-

Calcium-free buffer (e.g., 10 mM K₂EGTA, 100 mM KCl, 30 mM MOPS, pH 7.2).

-

High-calcium buffer (e.g., 10 mM CaEGTA, 100 mM KCl, 30 mM MOPS, pH 7.2).

-

Fluorometer or fluorescence plate reader.

Procedure:

-

Prepare Calibration Buffers: Create a series of calibration buffers with known free Ca²⁺ concentrations by mixing the calcium-free and high-calcium buffers in different ratios.

-

Prepare Indicator Solutions: Add a small, constant amount of the low-affinity calcium indicator to each calibration buffer. The final indicator concentration is typically in the range of 1-10 µM.

-

Measure Fluorescence: Using a fluorometer, measure the fluorescence intensity (F) of each solution at the appropriate excitation and emission wavelengths for the indicator.

-

Determine Fmin and Fmax:

-

Fmin: The fluorescence intensity in the zero Ca²⁺ buffer.

-

Fmax: The fluorescence intensity at a saturating Ca²⁺ concentration.

-

-

Calculate Kd: Plot the fluorescence intensity against the free Ca²⁺ concentration. The data can be fitted to the following equation to determine the Kd: [Ca²⁺] = Kd * [(F - Fmin) / (Fmax - F)]

Protocol 3: Using Genetically Encoded Low-Affinity Indicators (GECIs)

This protocol provides a general workflow for using GECIs to measure Ca²⁺ in specific cell types or subcellular compartments.

Materials:

-

Plasmid DNA or viral vector (e.g., AAV) encoding the low-affinity GECI.

-

Cell line or animal model of interest.

-

Transfection reagent or viral transduction reagents.

-

Fluorescence microscope (confocal or two-photon recommended).

Procedure:

-

Vector Delivery: Introduce the GECI-encoding vector into the target cells.

-

In Vitro: Use standard transfection methods (e.g., lipofection, electroporation) for cultured cells. For stable expression, generate a stable cell line.

-

In Vivo/In Situ: Use viral vectors (e.g., AAV) with cell-type-specific promoters for targeted expression in tissues or whole organisms.

-

-

Expression: Allow sufficient time for the GECI to be expressed at adequate levels for imaging. This can range from 24-72 hours for transient transfection to several weeks for in vivo viral expression.

-

Imaging:

-

Identify cells expressing the GECI based on their fluorescence.

-

Acquire baseline fluorescence (F₀).

-

Stimulate the cells with the agonist or treatment of interest.

-

Record the change in fluorescence intensity (ΔF) over time.

-

-

Data Analysis: Data is typically presented as the change in fluorescence normalized to the baseline (ΔF/F₀). For ratiometric GECIs, the ratio of acceptor to donor fluorescence is calculated.

Signaling Pathways and Applications

Low-affinity Ca²⁺ indicators have been pivotal in elucidating the dynamics of several critical signaling pathways.

ER-Mitochondria Calcium Crosstalk

The endoplasmic reticulum and mitochondria form close physical associations known as mitochondria-associated membranes (MAMs). These contact sites are crucial for the direct transfer of Ca²⁺ from the high-concentration environment of the ER to the mitochondrial matrix. This Ca²⁺ transfer is essential for stimulating ATP production by activating Ca²⁺-dependent enzymes in the Krebs cycle. However, excessive Ca²⁺ uptake by mitochondria can trigger the intrinsic apoptotic pathway. Low-affinity indicators are indispensable for studying these high-concentration Ca²⁺ microdomains.

Presynaptic Calcium Dynamics and Neurotransmitter Release

In presynaptic terminals, the arrival of an action potential triggers a massive and rapid influx of Ca²⁺ through voltage-gated calcium channels. This creates a microdomain of very high Ca²⁺ concentration that is essential for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters. High-affinity indicators would be saturated by these large Ca²⁺ transients, but low-affinity indicators allow for the accurate measurement of the amplitude and kinetics of presynaptic Ca²⁺, providing critical insights into the regulation of synaptic strength.

Conclusion

Low-affinity calcium indicators are powerful tools that have opened new avenues for research into cellular processes governed by high calcium concentrations. By enabling the quantitative measurement of Ca²⁺ dynamics in organelles like the endoplasmic reticulum and mitochondria, and at sites of high-flux activity such as presynaptic terminals, these probes have provided a deeper understanding of cellular physiology and pathophysiology. The continued development of indicators with improved brightness, photostability, and targeting capabilities, including the expansion of the genetically encoded toolkit, promises to further revolutionize our ability to dissect the complex and multifaceted roles of calcium signaling. Careful selection of the appropriate indicator and meticulous application of experimental protocols, as outlined in this guide, are paramount to obtaining accurate and insightful data.

References

An In-Depth Technical Guide to Calcium Green-5N AM: Structure, Properties, and Application in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Calcium Green-5N AM, a low-affinity fluorescent indicator vital for the quantitative measurement of high-concentration intracellular calcium dynamics. Its unique properties make it an invaluable tool for investigating cellular processes involving substantial calcium fluxes, such as excitotoxicity, apoptosis, and muscle contraction. This document details its chemical structure and physicochemical properties, offers a thorough experimental protocol for its application in neuronal cultures, and illustrates its use in the context of glutamate-induced excitotoxicity signaling pathways.

Core Properties and Chemical Structure

This compound is the acetoxymethyl (AM) ester form of the calcium indicator Calcium Green-5N. The AM ester modification renders the molecule cell-permeant, allowing it to be loaded into live cells non-invasively. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the active, calcium-sensitive form of the dye, Calcium Green-5N, in the cytoplasm.

Physicochemical and Spectroscopic Properties

The key properties of this compound and its active form, Calcium Green-5N, are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₅₉H₅₂Cl₂N₄O₂₈ | [1] |

| Molecular Weight | 1335.96 g/mol | [1][2] |

| Appearance | Solid | |

| Solubility | DMSO | [1] |

| Excitation Wavelength (λex) | ~506 nm | [3] |

| Emission Wavelength (λem) | ~531 nm | |

| Quantum Yield | Information not readily available | |

| Extinction Coefficient | Information not readily available | |

| Calcium Dissociation Constant (Kd) | ~14 µM | |

| Fluorescence Enhancement upon Ca²⁺ Binding | ~38-fold |

Note on Spectral Properties: While most sources indicate spectral properties similar to Calcium Green-1 (~506/531 nm), at least one source has reported significantly different values (643/662 nm). Researchers should confirm the spectral characteristics with their specific batch of the dye and instrument settings.

Application in Measuring High Intracellular Calcium Concentrations

The relatively high dissociation constant (Kd ≈ 14 µM) of Calcium Green-5N makes it particularly well-suited for measuring high intracellular calcium concentrations, a scenario where high-affinity indicators (e.g., Fura-2, Fluo-4) would be saturated and thus unable to provide a quantitative response. This characteristic is crucial for studying pathological conditions like glutamate excitotoxicity in neurons, where intracellular calcium can rise to micromolar levels.

Experimental Protocol: Measuring Glutamate-Induced Calcium Influx in Cultured Neurons

This protocol provides a detailed methodology for loading cultured neurons with this compound and subsequently measuring changes in intracellular calcium concentration following glutamate stimulation.

Materials

-

This compound (stored at -20°C, protected from light and moisture)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic F-127 (20% solution in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

L-glutamate

-

Cultured neurons on coverslips

-

Fluorescence microscope equipped with appropriate filters for FITC/GFP (Excitation: ~490/20 nm, Emission: ~525/30 nm) and a digital camera.

Stock Solution Preparation

-

This compound Stock Solution (1 mM): Dissolve 50 µg of this compound in 37.4 µL of anhydrous DMSO. Mix thoroughly by vortexing. Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

Pluronic F-127: Use a commercially available 20% (w/v) solution in DMSO.

Cell Loading Procedure

-

Loading Buffer Preparation: For each coverslip, prepare 1 mL of loading buffer. In HBSS, add this compound stock solution to a final concentration of 2-5 µM. To aid in dye dispersal, add an equal volume of 20% Pluronic F-127 to the dye stock before diluting it in the buffer. For example, to make a 5 µM loading solution, mix 5 µL of 1 mM this compound stock with 5 µL of 20% Pluronic F-127, and then add this mixture to 1 mL of HBSS.

-

Cell Incubation: Remove the culture medium from the neuronal cultures and wash once with HBSS. Add the loading buffer to the coverslips and incubate for 30-45 minutes at 37°C in a cell culture incubator.

-

Washing: After incubation, wash the cells three times with warm HBSS to remove excess extracellular dye.

-

De-esterification: Incubate the cells in fresh HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases.

Measurement of Glutamate-Induced Calcium Influx

-

Microscope Setup: Place the coverslip with the loaded neurons in a perfusion chamber on the stage of the fluorescence microscope.

-

Baseline Fluorescence: Acquire a baseline fluorescence image (F₀) of the cells before stimulation.

-

Stimulation: Perfuse the cells with a solution containing L-glutamate (e.g., 100 µM) in HBSS.

-

Image Acquisition: Acquire a time-lapse series of fluorescence images (F) during and after glutamate application to monitor the change in intracellular calcium concentration.

-

Data Analysis: The change in fluorescence is typically expressed as the ratio ΔF/F₀ = (F - F₀) / F₀.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Calcium Imaging

The following diagram illustrates the key steps in the experimental workflow for measuring intracellular calcium changes using this compound.

Caption: Workflow for intracellular calcium measurement.

Glutamate Excitotoxicity Signaling Pathway

This compound is instrumental in studying the massive calcium influx that characterizes glutamate excitotoxicity. The following diagram depicts the key events in this signaling cascade.

Caption: Glutamate-induced excitotoxicity signaling cascade.

Conclusion

This compound is a powerful tool for researchers investigating cellular phenomena associated with large and rapid increases in intracellular calcium. Its low affinity for calcium allows for the quantitative measurement of concentrations that would saturate higher-affinity dyes. By following the detailed experimental protocol and understanding its application in relevant signaling pathways, such as glutamate excitotoxicity, researchers can effectively leverage this indicator to advance our understanding of both physiological and pathological cellular processes.

References

A Technical Guide to Calcium Green-5N AM: Properties, Application, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Calcium Green-5N AM, a low-affinity fluorescent indicator for calcium (Ca²⁺). This document details its core properties, offers comparative data with other common calcium indicators, and provides detailed experimental protocols for its use and characterization. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their studies of cellular calcium signaling.

Introduction to this compound

This compound is a cell-permeant fluorescent dye designed to detect high concentrations of intracellular free calcium. As a member of the Calcium Green family of indicators, it is spectrally similar to Calcium Green-1 but possesses a significantly lower affinity for Ca²⁺. This characteristic makes it particularly well-suited for monitoring rapid and substantial changes in calcium levels, such as those observed during cellular excitotoxicity or in specific organelles with high calcium concentrations.[1][2]

The acetoxymethyl (AM) ester form allows the dye to passively diffuse across the cell membrane. Once inside the cell, non-specific esterases cleave the AM groups, trapping the active, calcium-sensitive form of the indicator, Calcium Green-5N, within the cytosol. Upon binding to Ca²⁺, Calcium Green-5N exhibits a significant increase in its fluorescence intensity, allowing for the quantification of intracellular calcium dynamics.

Physicochemical and Fluorescent Properties

While a specific fluorescence quantum yield for Calcium Green-5N has not been definitively reported in the literature, its properties can be understood in the context of other well-characterized calcium indicators. The following tables summarize the known quantitative data for this compound and provide a comparison with other commonly used green fluorescent calcium indicators.

Table 1: Properties of Calcium Green-5N

| Property | Value | Source |

| Dissociation Constant (Kd) for Ca²⁺ | ~14 µM | [1][3][4] |

| 4.29 ± 0.67 µM | ||

| Fluorescence Intensity Increase upon Ca²⁺ Binding | ~14.7-fold to ~38-fold | |

| Excitation Wavelength (Max) | ~506 nm | |

| Emission Wavelength (Max) | ~532 nm | |

| Formulation | Acetoxymethyl (AM) ester |

Table 2: Comparative Analysis of Green Fluorescent Calcium Indicators

| Indicator | Dissociation Constant (Kd) | Fluorescence Quantum Yield (at saturating Ca²⁺) | Fluorescence Intensity Increase |

| Calcium Green-5N | ~14 µM or 4.29 µM | Not Reported | ~14.7 to 38-fold |

| Calcium Green-1 | 190 nM | 0.75 | ~14-fold |

| Fluo-3 | ~390 nM | ~0.14 | ~100-fold |

| Oregon Green 488 BAPTA-1 | ~140 nM | ~0.7 | ~14-fold |

| Calbryte™ 520 | 1200 nM | ~3 times that of Fluo-3 | ~300-fold |

Mechanism of Action and Cellular Application

The utility of this compound in cellular assays is predicated on its chemical design, which facilitates its entry into and retention within live cells. The workflow for its application in a typical cell-based assay is depicted below.

Mechanism of this compound action in a cell.

Experimental Protocols

General Protocol for Loading Cells with this compound

This protocol provides a general guideline for loading adherent cells with this compound. Optimization may be required for different cell types and experimental conditions.

-

Reagent Preparation:

-

Prepare a stock solution of this compound in the range of 1 to 5 mM in anhydrous dimethyl sulfoxide (DMSO).

-

To aid in the dispersion of the AM ester in aqueous loading buffer, a 20% (w/v) solution of Pluronic F-127 in DMSO can be prepared.

-

-

Cell Preparation:

-

Plate cells on a suitable imaging substrate (e.g., glass-bottom dishes or microplates) and culture until the desired confluency is reached.

-

On the day of the experiment, remove the culture medium.

-

-

Loading Protocol:

-

Prepare a loading buffer containing this compound at a final concentration of 1-10 µM in a physiologically compatible buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

For improved loading, mix the this compound stock solution with an equal volume of 20% Pluronic F-127 solution before diluting into the loading buffer.

-

Incubate the cells with the loading buffer for 15-60 minutes at 20-37°C. The optimal time and temperature should be determined empirically.

-

After incubation, wash the cells with indicator-free buffer to remove any extracellular dye.

-

-

De-esterification:

-

Incubate the cells in the indicator-free buffer for an additional 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases.

-

-

Imaging:

-

Mount the cells on a fluorescence microscope equipped with appropriate filters for fluorescein-like dyes (excitation ~490 nm, emission ~530 nm).

-

Acquire baseline fluorescence before stimulating the cells to induce calcium changes.

-

Protocol for Determining Fluorescence Quantum Yield (Comparative Method)

This protocol describes the comparative method for determining the fluorescence quantum yield of a sample (Calcium Green-5N) relative to a standard with a known quantum yield (e.g., Fluorescein or Calcium Green-1).

-

Selection of a Standard:

-

Choose a quantum yield standard that absorbs and emits in a similar spectral region to Calcium Green-5N. Calcium Green-1 (Quantum Yield = 0.75 in the presence of saturating Ca²⁺) is an appropriate choice.

-

-

Preparation of Solutions:

-

Prepare a series of dilutions of both the standard and the Calcium Green-5N (in its Ca²⁺-saturated form) in a suitable buffer.

-

The concentrations should be adjusted to yield a range of absorbance values between 0.02 and 0.1 at the chosen excitation wavelength to avoid inner filter effects.

-

-

Absorbance and Fluorescence Measurements:

-

For each solution, measure the absorbance at the excitation wavelength using a UV-Vis spectrophotometer.

-

Measure the fluorescence emission spectrum of each solution using a fluorometer, ensuring the same excitation wavelength and instrument settings are used for both the standard and the sample.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

-

The slope of these plots represents the gradient (Grad).

-

Calculate the quantum yield of the sample (ΦX) using the following equation:

ΦX = ΦST * (GradX / GradST) * (nX² / nST²)

Where:

-

ΦST is the quantum yield of the standard.

-

GradX and GradST are the gradients of the sample and standard plots, respectively.

-

nX and nST are the refractive indices of the solvents used for the sample and standard, respectively.

-

-

Workflow for quantum yield determination.

Application in a Biological Context: GPCR Signaling

Calcium Green-5N is an effective tool for studying signaling pathways that involve substantial increases in intracellular calcium. A prime example is the G-protein coupled receptor (GPCR) pathway involving the Gq alpha subunit.

GPCR-mediated calcium signaling pathway.

In this pathway, ligand binding to a Gq-coupled GPCR activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol. The resulting large and rapid increase in cytosolic Ca²⁺ can be effectively monitored using the low-affinity indicator, Calcium Green-5N.

Conclusion

This compound is a valuable tool for the investigation of cellular processes involving high concentrations of calcium. Its low affinity for Ca²⁺ makes it particularly suitable for studying rapid and large-scale calcium transients that might saturate higher-affinity indicators. While its precise fluorescence quantum yield is not widely reported, its spectral properties and fluorescent response upon calcium binding are well-characterized. By following the detailed protocols provided in this guide, researchers can effectively employ this compound to gain deeper insights into the complex world of cellular calcium signaling.

References

- 1. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]

- 2. Calcium green-5N, a novel fluorescent probe for monitoring high intracellular free Ca2+ concentrations associated with glutamate excitotoxicity in cultured rat brain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Invitrogen Calcium Green -5N, Hexapotassium Salt, cell impermeant 500 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 4. Invitrogen™ Calcium Green™-5N, Hexapotassium Salt, cell impermeant | Fisher Scientific [fishersci.ca]

Preliminary Investigation of Calcium Green-5N in Cultured Neurons: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Calcium Green-5N, a low-affinity fluorescent calcium indicator, for the preliminary investigation of calcium dynamics in cultured neurons. This document details the indicator's properties, experimental protocols for its use, and its application in studying neuronal signaling pathways, particularly in the context of glutamate-induced excitotoxicity.

Introduction to Calcium Green-5N

Calcium Green-5N is a visible light-excitable fluorescent dye used for the detection of intracellular calcium ([Ca²⁺]i). A key characteristic of this indicator is its relatively low affinity for Ca²⁺, making it particularly well-suited for measuring high-amplitude and rapid calcium transients that might saturate higher-affinity indicators. Its fluorescence intensity increases significantly upon binding to Ca²⁺, with minimal spectral shift. This property allows for the quantification of substantial increases in [Ca²⁺]i, such as those observed during excitotoxic events in neurons.

Quantitative Data Presentation

The following tables summarize the key quantitative properties of Calcium Green-5N, comparing it with another common calcium indicator, Fluo-4, for context.

Table 1: Spectroscopic and Chemical Properties of Calcium Green-5N

| Property | Value | Reference |

| Excitation Maximum (Ex) | ~506 nm | [1] |

| Emission Maximum (Em) | ~531 nm | [1] |

| Dissociation Constant (Kd) for Ca²⁺ | ~4.29 µM - ~14 µM | [1][2] |

| Fluorescence Intensity Increase upon Ca²⁺ Binding | ~14.7 to 38-fold | [2] |

| Magnesium (Mg²⁺) Affinity | Very low (Kd ~5 mM) |

Table 2: Comparison of Calcium Green-5N with a High-Affinity Indicator (Fluo-4)

| Feature | Calcium Green-5N | Fluo-4 |

| Ca²⁺ Affinity (Kd) | Low (~4.29 - 14 µM) | High (~345 nM) |

| Ideal Application | High [Ca²⁺] transients (e.g., excitotoxicity) | Resting and physiological [Ca²⁺] changes |

| Fluorescence Increase | ~14.7 to 38-fold | ~100-fold |

| Signal Saturation | Less prone to saturation at high [Ca²⁺] | Can saturate during large Ca²⁺ influx |

Experimental Protocols

This section provides a detailed methodology for loading Calcium Green-5N AM ester into cultured neurons and subsequent imaging.

Materials

-

Calcium Green-5N, AM ester (cell-permeant)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Cultured neurons on glass-bottom dishes or coverslips

-

Fluorescence microscope equipped with appropriate filters for FITC/GFP (Excitation: ~488 nm, Emission: ~520 nm)

Stock Solution Preparation

-

This compound Stock (1 mM): Dissolve the this compound ester in high-quality anhydrous DMSO to a final concentration of 1 mM. Aliquot and store at -20°C, protected from light and moisture.

-

Pluronic F-127 Stock (20% w/v): Dissolve Pluronic F-127 in DMSO to make a 20% (w/v) solution. This solution can be stored at room temperature.

Loading Protocol for Cultured Neurons

-

Prepare Loading Buffer: For a final loading concentration of 5 µM this compound, mix the following in a microcentrifuge tube:

-

5 µL of 1 mM this compound stock solution.

-

5 µL of 20% Pluronic F-127 stock solution (for a final concentration of 0.02-0.04%).

-

Vortex briefly to mix.

-

Add this mixture to 1 mL of pre-warmed physiological buffer (e.g., HBSS) and vortex again to ensure complete dispersion. The final Pluronic F-127 concentration will be approximately 0.02%. The final DMSO concentration should be kept below 0.5%.

-

-

Cell Loading:

-

Aspirate the culture medium from the neurons.

-

Gently wash the cells once with the pre-warmed physiological buffer.

-

Add the loading buffer to the cells, ensuring they are completely covered.

-

Incubate the cells for 30-45 minutes at 37°C in the dark.

-

-

De-esterification:

-

After incubation, aspirate the loading buffer.

-

Wash the cells gently two to three times with the pre-warmed physiological buffer to remove excess dye.

-

Incubate the cells in fresh physiological buffer for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the AM ester by intracellular esterases. This step is crucial for the dye to become calcium-sensitive.

-

Calcium Imaging

-

Microscope Setup: Use a fluorescence microscope with a filter set appropriate for green fluorescence (e.g., excitation ~488 nm, emission ~520 nm).

-

Image Acquisition:

-

Acquire a baseline fluorescence image (F₀) before stimulating the cells.

-

To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity and exposure time that provides an adequate signal-to-noise ratio.

-